N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide is a complex organic compound that features a combination of benzodioxole, indole, and fluorobenzyl sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorobenzyl Sulfonyl Group: This step involves the sulfonylation of the indole core using 2-fluorobenzyl sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzodioxole Group: The benzodioxole moiety is introduced through a nucleophilic substitution reaction, where the benzodioxole derivative reacts with the intermediate compound.
Final Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzodioxole moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole and fluorobenzyl positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acylating Agents: Acetic anhydride, acetyl chloride.
Major Products Formed
Oxidation Products: Oxidized derivatives of the indole and benzodioxole rings.
Reduction Products: Reduced forms of any nitro or carbonyl groups.
Substitution Products: Substituted derivatives at the benzodioxole and fluorobenzyl positions.
Scientific Research Applications
Chemistry
In chemistry, N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways. For example, it may inhibit or activate specific enzymes, alter receptor signaling, or affect ion channel function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(methylsulfonyl)-1H-indol-1-yl)acetamide
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(chlorobenzylsulfonyl)-1H-indol-1-yl)acetamide
Uniqueness
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide is unique due to the presence of the fluorobenzyl sulfonyl group, which imparts distinct chemical and biological properties. This fluorinated moiety can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O5S/c26-20-7-3-1-5-18(20)15-34(30,31)24-13-28(21-8-4-2-6-19(21)24)14-25(29)27-12-17-9-10-22-23(11-17)33-16-32-22/h1-11,13H,12,14-16H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXNMNNUVLKCBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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